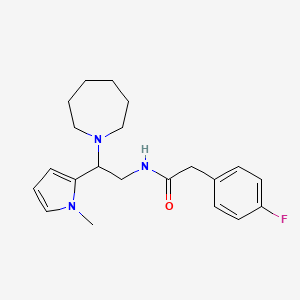
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H28FN3O and its molecular weight is 357.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28ClN3O, with a molecular weight of approximately 373.93 g/mol. The compound features an azepane ring, a pyrrole moiety, and a fluorinated phenyl group, which contribute to its unique biological profile.
Preliminary studies suggest that this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The structural components of the compound may allow it to interact with specific enzymes, potentially inhibiting their activity and modulating metabolic pathways.
- Receptor Binding : The presence of the azepane and pyrrole rings suggests possible interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
Research indicates that compounds with similar structures have shown potential as antimicrobial agents , anticancer drugs , and anti-inflammatory agents due to their ability to disrupt cellular processes or inhibit pathogen growth .
Anticancer Potential
This compound has been investigated for its anticancer properties. Compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in various cancer models. For instance, derivatives containing pyrrole and azepane structures have been linked to enhanced cytotoxicity against cancer cell lines .
Anticonvulsant Activity
Research on related compounds indicates potential anticonvulsant effects. For example, studies have shown that certain acetamide derivatives exhibit protective effects in animal models of epilepsy. The pharmacological profile suggests that this compound may also possess similar properties, although specific data on this compound's anticonvulsant activity remains limited .
Case Study 1: Anticancer Activity
A study evaluating structurally similar compounds demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anticonvulsant Screening
In a related study on N-substituted acetamides, compounds were tested in the maximal electroshock (MES) test at various dosages (30, 100, and 300 mg/kg). Results indicated that certain derivatives provided significant protection against seizures, suggesting that this compound may warrant further investigation for its anticonvulsant properties .
Summary of Biological Activities
| Activity Type | Potential Effects | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Induction of apoptosis |
| Anticonvulsant | Protection in seizure models | Modulation of neurotransmitter receptors |
| Antimicrobial | Inhibition of pathogen growth | Disruption of cellular processes |
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBIFJAGQZWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













